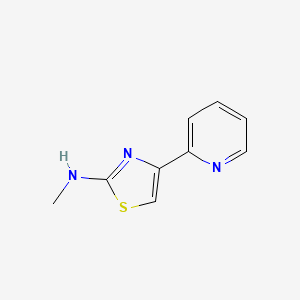

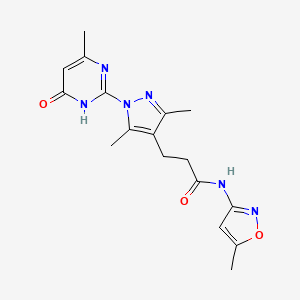

N-methyl-4-(pyridin-2-yl)-1,3-thiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-methyl-4-(pyridin-2-yl)-1,3-thiazol-2-amine, also known as MPTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. MPTA is a thiazole derivative that has been synthesized using different methods, and its mechanism of action has been studied extensively.

Aplicaciones Científicas De Investigación

Aggregation-Induced Emission Enhancement (AIEE)

This compound has been used in the synthesis of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission enhancement (AIEE) properties . AIEE-based compounds exhibit strong fluorescence in aggregate structures, which makes them useful in clinical applications as chemical sensors or fluorescent probes .

Fluorescent Compounds

The compound has been used in the synthesis of fluorescent compounds. These compounds have attracted considerable attention as functional materials because of their applications in areas such as information devices, displays, and clinical diagnosis .

Non-Linear Optics

The compound has been used in the development of materials with non-linear optical properties. These materials are of great interest for optical signal processing applications such as optical triggering, light frequency transducers, optical memories, modulators, and deflectors .

Layered Inorganic Compounds

The compound has been used in the intercalation of layered inorganic compounds. This is important in transferring the optical nonlinearity on the molecular level to macroscopic nonlinear- and electro-optic activity .

Anti-Tubercular Agents

Although not directly mentioned, similar compounds have been used in the design and synthesis of anti-tubercular agents . It’s possible that “N-methyl-4-(pyridin-2-yl)-1,3-thiazol-2-amine” could have similar applications.

Molecular Simulation

The compound has been used in molecular simulation methods for a description of an arrangement of intercalated molecules within a layered structure of zirconium 4-sulfophenylphosphonate .

Mecanismo De Acción

Target of Action

The primary target of N-methyl-4-(pyridin-2-yl)-1,3-thiazol-2-amine is the Transient receptor potential cation channel V1 (TRPV1) . TRPV1 is a ligand-activated non-selective calcium permeant cation channel involved in the detection of noxious chemical and thermal stimuli . It seems to mediate proton influx and may be involved in intracellular acidosis in nociceptive neurons .

Mode of Action

The compound interacts with its target, TRPV1, leading to the activation of the channel. This activation results in an influx of calcium ions, which can lead to various downstream effects . The activation of TRPV1 by the compound is likely to be influenced by factors such as temperature and the presence of other ligands .

Biochemical Pathways

The activation of TRPV1 by N-methyl-4-(pyridin-2-yl)-1,3-thiazol-2-amine can affect various biochemical pathways. For instance, it can lead to the activation of the phosphatidylinositol second messenger system, which involves PKC isozymes and PCL . This can result in various downstream effects, such as the mediation of inflammatory pain and hyperalgesia .

Result of Action

The activation of TRPV1 by N-methyl-4-(pyridin-2-yl)-1,3-thiazol-2-amine can lead to various molecular and cellular effects. For instance, it can lead to an increase in intracellular calcium levels, which can affect various cellular processes . It can also lead to the mediation of inflammatory pain and hyperalgesia .

Action Environment

The action of N-methyl-4-(pyridin-2-yl)-1,3-thiazol-2-amine can be influenced by various environmental factors. For instance, the activation of TRPV1 by the compound can be potentiated by mild extracellular acidic pH (6.5), and directly activated by more acidic conditions (pH <6) . Other factors, such as temperature and the presence of other ligands, can also influence the compound’s action, efficacy, and stability .

Propiedades

IUPAC Name |

N-methyl-4-pyridin-2-yl-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S/c1-10-9-12-8(6-13-9)7-4-2-3-5-11-7/h2-6H,1H3,(H,10,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIZCQZYHCAAQDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=CS1)C2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-4-(pyridin-2-yl)-1,3-thiazol-2-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2804933.png)

![2-[4-(Methylsulfonyl)phenyl]ethylamine](/img/structure/B2804937.png)

![1-{[1-(Adamantane-1-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2804941.png)

![2-[[1-[(4-Cyano-2-fluorophenyl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2804942.png)

![1-Azaspiro[3.6]decan-2-one](/img/structure/B2804944.png)

![2-(benzenesulfonyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2804948.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidine-1-carboxamide](/img/structure/B2804950.png)

![1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2804951.png)

![5-{[(2-chlorophenyl)methanesulfonyl]methyl}-N-[2-(4-sulfamoylphenyl)ethyl]furan-2-carboxamide](/img/structure/B2804952.png)

![1-(Tert-butyl)-3-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)urea](/img/structure/B2804955.png)